molecular formula C16H23NO B14192702 N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine CAS No. 921193-80-8

N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine

Cat. No.: B14192702
CAS No.: 921193-80-8
M. Wt: 245.36 g/mol
InChI Key: NELYEGFKDYBGIV-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine is a chemical compound that features a cyclohexanamine core with a benzyloxyprop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine typically involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to changes in cellular processes and functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties

Properties

CAS No.

921193-80-8

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(3-phenylmethoxyprop-1-en-2-yl)cyclohexanamine

InChI

InChI=1S/C16H23NO/c1-14(17-16-10-6-3-7-11-16)12-18-13-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,1,3,6-7,10-13H2

InChI Key

NELYEGFKDYBGIV-UHFFFAOYSA-N

Canonical SMILES

C=C(COCC1=CC=CC=C1)NC2CCCCC2

Origin of Product

United States

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